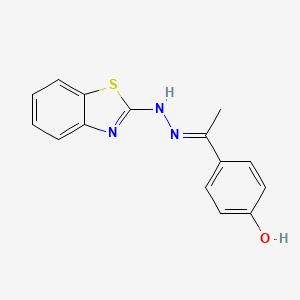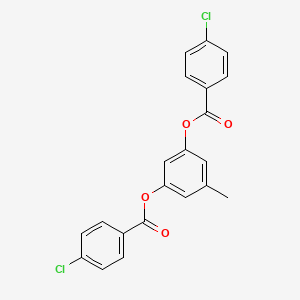![molecular formula C23H17NO5S B11539599 (2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzylidene group attached to a benzothiophene core, with additional methoxy and nitrobenzyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzothiophene core and a benzaldehyde derivative.
Addition of Methoxy and Nitrobenzyl Groups: The methoxy and nitrobenzyl groups are introduced through nucleophilic substitution reactions, where appropriate methoxy and nitrobenzyl halides react with the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitrobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Benzimidazole derivatives: Compounds with similar biological activities, particularly in anticancer research.
Uniqueness
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H17NO5S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2E)-2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C23H17NO5S/c1-28-20-12-16(13-22-23(25)18-4-2-3-5-21(18)30-22)8-11-19(20)29-14-15-6-9-17(10-7-15)24(26)27/h2-13H,14H2,1H3/b22-13+ |
InChI-Schlüssel |
FWHFTNQTMQZSCJ-LPYMAVHISA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11539531.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)

![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
